REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH3:23][S:24]([Cl:25])(=[O:26])=[O:27].[Cl:28][CH2:29][Cl:30].[F:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:9]([CH3:10])[c:11]2[cH:12][n:13][cH:14][cH:15][cH:16]2)[cH:6][cH:7]1.[K+:21].[K+:22]>>[F:1][c:2]1[cH:3][cH:4][c:5]([N:8]([CH:9]([CH3:10])[c:11]2[cH:12][n:13][cH:14][cH:15][cH:16]2)[S:24]([CH3:23])(=[O:26])=[O:27])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CC(Nc1ccc(F)cc1)c1cccnc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Nc1ccc(F)cc1)c1cccnc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
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|
Type
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product
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Smiles
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CC(c1cccnc1)N(c1ccc(F)cc1)S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |